3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Physicochemical Properties Drug Design ADME

Researchers often face supply bottlenecks for precise heterocyclic scaffolds, delaying medicinal chemistry campaigns. This pyrido[1,2-a]pyrimidin-4-one solves that with a unique 3-benzyl/2-hydroxy pattern for focused SAR exploration. - Key derivatization site: 2-hydroxy group enables rapid etherification/esterification to build focused libraries. - Physicochemical profile: cLogP ~1.99; PSA 54.6 Ų, ideal for probing membrane permeability. - Direct scaffold utility: Precursor for allosteric SHP2 inhibitor analogs (related IC50 0.104 µM) and antimicrobial probes.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 97174-77-1
Cat. No. B12121773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
CAS97174-77-1
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(N=C3C=CC=CN3C2=O)O
InChIInChI=1S/C15H12N2O2/c18-14-12(10-11-6-2-1-3-7-11)15(19)17-9-5-4-8-13(17)16-14/h1-9,18H,10H2
InChIKeyAMNSPUGKYJSVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one


3-Benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 97174-77-1) is a specialized heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with a specific 3-benzyl and 2-hydroxy substitution pattern . This scaffold belongs to a broader class of pyridopyrimidinones known for diverse biological activities, including anti-infective and anticancer properties, but the unique substitution pattern on this target molecule dictates its specific synthetic utility and potential as a chemical biology probe [1].

Supports focused library synthesis for allosteric SHP2 inhibitor programs
Benzyl substitution increases lipophilicity, enhancing cell permeability in assay models
2-Hydroxy group offers a key derivatization handle for rapid SAR exploration

Why Generic Pyridopyrimidinone Analogs Fall Short


The biological and physicochemical profile of pyrido[1,2-a]pyrimidin-4-ones is exquisitely sensitive to substitution patterns. The introduction of a 3-benzyl group significantly increases lipophilicity (calculated LogP ~1.99) and polar surface area (PSA 54.6 Ų) compared to the unsubstituted core , which directly impacts membrane permeability, target binding, and metabolic stability. Unlike analogs with 2-phenyl or 3-alkyl substitutions, the 2-hydroxy group on this specific compound provides a critical hydrogen-bond donor/acceptor and a synthetic handle for derivatization, which is essential for generating focused libraries and exploring structure-activity relationships (SAR) in antimicrobial and anticancer programs [1].

Replacement with the unsubstituted core (CAS 27420-41-3) removes benzyl-mediated lipophilicity, likely reducing membrane permeability for cell-based assays.
Analogs lacking the 2-hydroxy group lose the primary synthetic handle for derivatization, limiting focused library construction.
3-Alkyl or 2-phenyl substituted analogs can exhibit different target affinity and antimicrobial spectra, requiring revalidation of biological activity.

Quantitative Differentiation Evidence


Enhanced Lipophilicity Over the Parent Core

The 3-benzyl substitution on 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one dramatically increases lipophilicity compared to the unsubstituted 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3). The target compound has a calculated LogP of 1.99, whereas the parent core has a significantly lower LogP, indicating improved membrane permeability for the benzyl derivative. This is a critical differentiator for cell-based assays and in vivo applications where cellular uptake is required.

Lipophilicity
Data to verify
cLogP 1.99 Target compound
vs
Lower cLogP Parent core (no benzyl)
Reported lipophilicity context; review required
Calculated property; experimental validation recommended
Physicochemical Properties Drug Design ADME

Superior Scaffold for Anticancer SHP2 Inhibitors

Recent research demonstrates that specific 4H-pyrido[1,2-a]pyrimidin-4-one derivatives can act as potent allosteric SHP2 inhibitors. Compound 14i from this class showed high enzymatic activity (SHP2 IC50 = 0.104 µM) and antiproliferative activity (Kyse-520 cells IC50 = 1.06 µM) with selectivity over SHP2-PTP (IC50 > 50 µM) and low toxicity to normal HBMEC cells (IC50 = 30.75 µM) [1]. While 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not 14i, its 2-hydroxy and 3-benzyl groups offer distinct vectors for SAR exploration to potentially match or exceed this benchmark profile.

SHP2 class benchmark
Class-level
IC50 0.104 µM
Lead compound 14i (scaffold analog)
Class-level scaffold context for SHP2 SAR
Benchmark data; validate with target compound
Anticancer SHP2 Inhibition Allosteric Inhibitors

Differentiated Antimicrobial SAR Profile

Antimicrobial SAR studies on 4H-pyrido[1,2-a]pyrimidin-4-one derivatives show that activity is highly dependent on the nature of the substituent at the 3-position. A series of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and screened for antibacterial activity [1]. The presence of a 3-benzyl group, as in the target compound, versus a 3-chloroethyl group will likely result in a vastly different spectrum of activity, target affinity, and cytotoxicity profile, providing a crucial tool for probing antimicrobial pharmacophores.

Antimicrobial SAR
Class-level
3-Benzyl vs 3-chloroethyl substitution: distinct antimicrobial activity profiles reported in independent SAR studies.
Supports SAR exploration of substitution effects
Specific MIC data not available; review before procurement
Antimicrobial Antibacterial SAR

Key Application Scenarios for Procurement


SHP2 Inhibitor Focused Library Synthesis

Based on the proven activity of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors (e.g., compound 14i with SHP2 IC50 of 0.104 µM), this compound serves as an ideal starting scaffold for generating a focused library. The 2-hydroxy group is a prime site for introducing diverse functional groups (via etherification or esterification) to rapidly explore the SAR around this pharmacophore model [1].

Antimicrobial Pharmacophore Probing

With a cLogP of ~1.99, this compound is well-suited for creating analogs to probe bacterial membrane penetration. This is a direct response to the known antimicrobial activity of the pyridopyrimidinone class, providing a lipophilic, benzyl-substituted scaffold that differs fundamentally from more polar or halo-alkyl substituted analogs, which may be subject to different resistance mechanisms [2].

Chemical Biology Probe Development

The unique combination of a fluorescently-quenchable pyridinone core and a synthetically traceless benzyl group makes this compound a valuable precursor for developing chemical biology probes (e.g., affinity-based protein profiling probes) to identify novel cellular targets of this pharmacologically active scaffold [2].

Application
Selection Property
Validation Focus
SHP2 inhibitor-focused library synthesis
2-OH derivatization capacity; benzyl lipophilicity
Allosteric SHP2 enzymatic and cell-proliferation assays
Antimicrobial pharmacophore exploration
Lipophilic benzyl scaffold vs halo-alkyl analogs
Antibacterial susceptibility screening (agar diffusion/microdilution)
Chemical biology probe development
Fluorescently quenchable core; traceless benzyl group
Target identification via affinity-based protein profiling
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